molecular formula C23H21Cl2N5O2 B11303137 2-(2,4-dichlorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

2-(2,4-dichlorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine

Cat. No.: B11303137
M. Wt: 470.3 g/mol
InChI Key: XCJQIQOGELBOOI-UHFFFAOYSA-N
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Description

The compound 2-(2,4-DICHLOROPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE is a complex organic molecule characterized by the presence of dichlorophenyl, methoxy, and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE typically involves multi-step organic reactions. The initial step often includes the preparation of the dichlorophenyl ethylamine intermediate, followed by the introduction of the methoxy and tetrazolyl groups through nucleophilic substitution and cyclization reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,4-DICHLOROPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE: has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate its interactions with biological targets.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DICHLOROPHENYL)ETHYLOXY]PHENYL}METHYL)AMINE: is unique due to its combination of dichlorophenyl, methoxy, and tetrazolyl groups, which confer specific chemical and biological properties not found in simpler compounds

Properties

Molecular Formula

C23H21Cl2N5O2

Molecular Weight

470.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C23H21Cl2N5O2/c1-31-22-13-16(15-26-12-11-17-8-9-18(24)14-20(17)25)7-10-21(22)32-23-27-28-29-30(23)19-5-3-2-4-6-19/h2-10,13-14,26H,11-12,15H2,1H3

InChI Key

XCJQIQOGELBOOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=C(C=C(C=C2)Cl)Cl)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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